molecular formula C14H17ClFNO3 B6719488 Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate

Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate

Cat. No.: B6719488
M. Wt: 301.74 g/mol
InChI Key: MJZGTLKDKVJFKQ-UHFFFAOYSA-N
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Description

Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate is a complex organic compound that features a combination of functional groups, including an ester, an oxolane ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate typically involves multiple steps, starting with the preparation of the oxolane ring and the substituted phenyl group. One common method involves the reaction of 2-chloro-5-fluorobenzylamine with an oxolane derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-[(2-chloro-4-fluorophenyl)methylamino]oxolan-3-yl]acetate
  • Methyl 2-[3-[(2-chloro-6-fluorophenyl)methylamino]oxolan-3-yl]acetate

Uniqueness

Methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[3-[(2-chloro-5-fluorophenyl)methylamino]oxolan-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO3/c1-19-13(18)7-14(4-5-20-9-14)17-8-10-6-11(16)2-3-12(10)15/h2-3,6,17H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZGTLKDKVJFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOC1)NCC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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